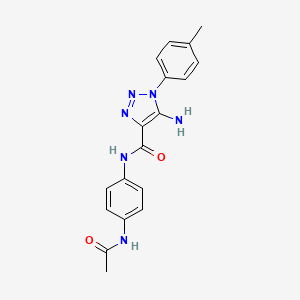
5-amino-N-(4-acetamidophenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-amino-N-(4-acetamidophenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C18H18N6O2 and its molecular weight is 350.382. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
5-amino-N-(4-acetamidophenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a compound of interest due to its potential therapeutic applications, particularly in treating infectious diseases and cancer. The biological activity of this compound has been explored through various studies, highlighting its efficacy against specific pathogens and cancer cell lines.
Synthesis and Structure
The synthesis of this compound typically involves the formation of the triazole ring through click chemistry methods. The compound's structure includes an amino group, an acetamido moiety, and a phenyl ring that contribute to its biological activity.
Antiparasitic Activity
One of the significant findings regarding this compound is its activity against Trypanosoma cruzi , the causative agent of Chagas' disease. Research conducted by Zhang et al. (2017) demonstrated that derivatives of 5-amino-1,2,3-triazole-4-carboxamide exhibited potent antiparasitic effects in vitro and in vivo. The study utilized a phenotypic high-content screening approach against infected VERO cells, leading to the identification of compounds that significantly reduced parasite burden in mouse models.
Key Findings:
- In vitro IC50 : The compound showed promising potency with IC50 values indicating effective inhibition of parasite growth.
- In vivo Efficacy : A notable reduction in parasitemia was observed in treated mice compared to controls, suggesting potential for further development as a therapeutic agent against Chagas' disease .
Anticancer Activity
Recent studies have also evaluated the anticancer properties of this compound. A study published in Frontiers in Pharmacology reported that certain triazole hybrids exhibited significant cytotoxicity against various cancer cell lines.
Case Study:
- Cell Lines Tested : The compound was tested against H460 lung cancer cells and H1299 non-small cell lung cancer cells.
- Mechanism of Action : The compound induced apoptosis and increased reactive oxygen species (ROS) production within the cells. Western blot analysis indicated elevated levels of LC3 and γ-H2AX expression post-treatment, suggesting involvement in autophagy and DNA damage response pathways .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to several structural features:
- Amino Group : Enhances solubility and may facilitate interactions with biological targets.
- Acetamido Moiety : Contributes to the compound's stability and potential binding affinity.
- Phenyl Substituents : Variations in substituents on the phenyl rings significantly influence activity profiles against both parasites and cancer cells.
Data Summary
| Biological Activity | Target Organism/Cell Line | IC50 Value | Mechanism |
|---|---|---|---|
| Antiparasitic | Trypanosoma cruzi | Varies | Inhibition of parasite growth |
| Anticancer | H460 Lung Cancer Cells | 6.06 μM | Induction of apoptosis; ROS generation |
Propiedades
IUPAC Name |
N-(4-acetamidophenyl)-5-amino-1-(4-methylphenyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O2/c1-11-3-9-15(10-4-11)24-17(19)16(22-23-24)18(26)21-14-7-5-13(6-8-14)20-12(2)25/h3-10H,19H2,1-2H3,(H,20,25)(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWUIBPJESJASSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC=C(C=C3)NC(=O)C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













